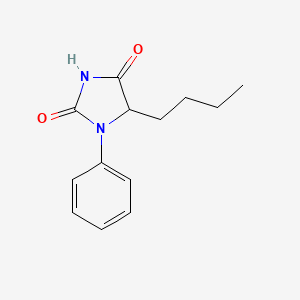

5-Butyl-1-phenylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

30747-77-4 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

5-butyl-1-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-13(17)15(11)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16,17) |

InChI Key |

HVTWCXCGQUCWER-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)NC(=O)N1C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butyl 1 Phenylimidazolidine 2,4 Dione and Its Structural Analogues

Classical Approaches to Imidazolidine-2,4-dione Core Synthesis Applied to the Compound

The formation of the core imidazolidine-2,4-dione (hydantoin) ring is a well-established area of organic synthesis. These classical methods can be effectively adapted to produce 5-Butyl-1-phenylimidazolidine-2,4-dione by selecting appropriate precursors.

Cyclization Reactions Utilizing Isocyanate and Amine Precursors

A highly effective and direct method for the synthesis of N-1 substituted hydantoins involves the reaction of an α-amino acid with an isocyanate, followed by cyclization. nih.gov For the specific synthesis of this compound, this approach would utilize 2-aminohexanoic acid and phenyl isocyanate as the key starting materials.

The reaction proceeds in a stepwise manner. Initially, the amino group of 2-aminohexanoic acid acts as a nucleophile, attacking the electrophilic carbon of phenyl isocyanate to form an N-phenyl-N'-(1-carboxy-n-pentyl)urea intermediate. Subsequent acid-catalyzed intramolecular cyclization leads to the formation of the desired this compound. The acid hydrolysis of adducts formed from the reaction of arylisocyanates with amino acids has been shown to yield the corresponding hydantoins. nih.gov

Table 1: Plausible Reaction Scheme for Isocyanate-Based Synthesis

| Step | Reactants | Intermediate/Product | General Conditions |

| 1 | 2-Aminohexanoic acid, Phenyl isocyanate | N-phenyl-N'-(1-carboxy-n-pentyl)urea | Aprotic solvent (e.g., THF, Dioxane) |

| 2 | N-phenyl-N'-(1-carboxy-n-pentyl)urea | This compound | Acid catalyst (e.g., HCl, H₂SO₄), Heat |

This method is advantageous as it directly installs the phenyl group at the desired N-1 position, avoiding potential regioselectivity issues that can arise with other methods.

Condensation Reactions in the Formation of the Imidazolidine Ring System

The Bucherer-Bergs reaction is a cornerstone in hydantoin (B18101) synthesis, traditionally employing a ketone or aldehyde, ammonium (B1175870) carbonate, and a cyanide source. wikipedia.orgnih.gov To synthesize this compound using this approach, a modification would be necessary as the classical Bucherer-Bergs reaction yields N-unsubstituted hydantoins. encyclopedia.pub

A plausible modified route would involve the condensation of hexanal (B45976) with a phenyl-substituted urea (B33335), such as phenylurea, in the presence of a cyanide source. The mechanism would likely proceed through the formation of an α-aminonitrile intermediate, which then undergoes cyclization with the phenylurea to form the target hydantoin. However, controlling the regioselectivity of the urea addition can be challenging.

A more controlled classical condensation approach would be the reaction of an α-keto acid, 2-oxo-hexanoic acid, with phenylurea. The initial condensation would form an imine, followed by an intramolecular cyclization to yield the desired product. The synthesis of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) often utilizes the condensation of benzil (B1666583) with urea. bepls.com

Development of Novel and Optimized Synthetic Routes for this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of classical reactions. These modern approaches are applicable to the synthesis of this compound.

Modern Catalytic Strategies for Enhanced Efficiency and Selectivity

Modern catalytic systems offer significant improvements over traditional methods. For the synthesis of hydantoin derivatives, various catalysts have been explored to enhance reaction rates and yields. For instance, microwave-assisted solid-phase synthesis has been reported for the preparation of 3,5-disubstituted hydantoins, where a resin-bound amino acid is reacted with phenyl isocyanate. nih.gov This technique could be adapted for the synthesis of the target compound, potentially leading to shorter reaction times and easier purification.

Furthermore, the use of transition metal catalysts in C-H activation and amidation reactions is an emerging area. While not yet specifically reported for this compound, these methods hold promise for novel and more direct synthetic routes in the future.

Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes. For hydantoin synthesis, this includes the use of greener solvents, solvent-free reaction conditions, and energy-efficient methods like ultrasound irradiation.

The Bucherer-Bergs reaction, for example, has been successfully performed under ultrasonication, leading to lower reaction temperatures, shorter reaction times, and higher yields. wikipedia.org Applying such conditions to a modified Bucherer-Bergs synthesis for this compound could offer a more sustainable pathway. Similarly, the use of water as a solvent in the condensation reaction for the synthesis of phenytoin has been demonstrated as a green alternative. bepls.com

Derivatization Strategies and Synthesis of Analogues based on the this compound Scaffold

The this compound scaffold presents multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. The biological activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.govjchemrev.com

Table 2: Potential Derivatization Sites on this compound

| Position | Type of Derivatization | Potential Reagents |

| N-3 | Alkylation, Acylation | Alkyl halides, Acyl chlorides |

| C-5 (methylene adjacent to butyl) | Functionalization (e.g., hydroxylation) | Oxidizing agents |

| Phenyl Ring | Substitution (e.g., halogenation, nitration) | Electrophilic aromatic substitution reagents |

Alkylation at the N-3 position is a common derivatization strategy for hydantoins. This can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base.

Furthermore, the butyl group at C-5 can be a site for further functionalization, although this is less common. The phenyl ring at N-1 can also be modified through electrophilic aromatic substitution reactions to introduce various substituents, thereby modulating the electronic and steric properties of the molecule. The synthesis of thiohydantoin analogues, where one or both carbonyl groups are replaced by a thiocarbonyl, is another important derivatization strategy that can significantly alter the biological properties of the compound. jchemrev.comjchemrev.com

Functionalization at the Imidazolidine Ring Nitrogens (N1 and N3)

The imidazolidine-2,4-dione (hydantoin) ring possesses two nitrogen atoms, N1 and N3, which can be subjected to functionalization, typically through alkylation or acylation reactions. The reactivity of these positions is influenced by the acidity of the N-H protons and steric hindrance around the nitrogen atoms.

N-Alkylation:

The N3-proton of the hydantoin ring is generally more acidic than the N1-proton, leading to preferential alkylation at the N3 position under standard basic conditions. thieme-connect.de However, selective N1-alkylation can be achieved by using specific bases and reaction conditions. For instance, the use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) has been shown to favor direct N1-alkylation of hydantoins. jst.go.jpnih.gov In contrast, phase-transfer catalysis (PTC) conditions often result in N3-monoalkylation or N1,N3-dialkylation. acs.org

A general approach to N-substituted hydantoins involves a multi-step sequence starting with the protection of the N3-position, followed by alkylation at N1 and subsequent deprotection. jst.go.jp This strategy provides a reliable route to N1-substituted hydantoins that might be difficult to obtain directly.

N-Acylation:

Similar to alkylation, N-acylation can be directed to either the N1 or N3 position. The synthesis of 1,3,5-trisubstituted and 5-acyl-1,3-disubstituted hydantoins can be achieved through a sequential three-component reaction involving 1,2-diaza-1,3-dienes, primary amines, and isocyanates. nih.gov This method allows for the introduction of an acyl group at the 5-position, which is a less common modification. General N-acylation techniques, often employed in peptide synthesis, can also be adapted for the functionalization of the hydantoin nitrogens. uq.edu.au

| Position | Reagent/Conditions | Outcome |

| N1 | tBuOK or KHMDS in THF | Selective N1-alkylation jst.go.jpnih.gov |

| N3 | Standard basic conditions (e.g., K2CO3) | Preferential N3-alkylation thieme-connect.de |

| N1 & N3 | Phase-Transfer Catalysis (PTC) | N3-monoalkylation or N1,N3-dialkylation acs.org |

| N3 | Aryl(trimethoxyphenyl)iodonium tosylate, Cu-catalyst | N3-arylation nih.gov |

This table summarizes general conditions for N-functionalization of the hydantoin ring based on available literature.

Modifications to the Butyl Side Chain at C5

The C5 position of the imidazolidine-2,4-dione ring is a key site for introducing diversity. The butyl side chain of this compound can be introduced through various methods, and its subsequent functionalization can lead to a wide range of analogs.

The Bucherer-Bergs reaction is a classic and versatile method for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes, potassium cyanide, and ammonium carbonate. mdpi.com For the synthesis of this compound, a variation of this reaction using valeraldehyde, an amine (aniline), and a cyanide source could be envisioned.

Once the butyl group is in place, its functionalization can be challenging due to the relative inertness of the alkyl chain. However, modern synthetic methods, such as free-radical C-H functionalization, offer potential pathways for introducing new functionalities. springerprofessional.deethernet.edu.etiu.edursc.org These reactions often utilize radical initiators or photoredox catalysis to activate C-H bonds along the alkyl chain, allowing for the introduction of halogens, oxygen-containing groups, or other functionalities.

| Starting Material | Reaction Type | Potential Products |

| Valeraldehyde, Aniline (B41778), Cyanide Source | Bucherer-Bergs type reaction | This compound |

| This compound | Free-radical halogenation | Halogenated butyl side chain derivatives |

| This compound | Photoredox-catalyzed C-H activation | Hydroxylated or aminated butyl side chain derivatives |

This table illustrates potential synthetic routes for the formation and modification of the C5-butyl side chain.

Variations of the Phenyl Moiety

The N1-phenyl group of this compound can be modified to explore structure-activity relationships. These modifications typically involve either starting with a substituted aniline in the initial synthesis or by performing electrophilic aromatic substitution on the pre-formed hydantoin.

Synthesis from Substituted Anilines:

The most straightforward approach to introduce variations to the phenyl ring is to use a substituted aniline in the initial hydantoin synthesis. For example, in a Bucherer-Bergs type reaction or other cyclization strategies, using a para-methylaniline or a meta-chloroaniline would directly yield the corresponding substituted N-phenyl hydantoin derivative.

Electrophilic Aromatic Substitution:

| Reaction Type | Reagents | Expected Products |

| Nitration | HNO3, H2SO4 | ortho- and para-Nitro-phenyl derivatives |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | ortho- and para-Halo-phenyl derivatives |

| Sulfonation | Fuming H2SO4 | ortho- and para-Sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | ortho- and para-Alkyl-phenyl derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | ortho- and para-Acyl-phenyl derivatives |

This table outlines common electrophilic aromatic substitution reactions that can be applied to the N-phenyl group.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity:

As discussed in the context of N-functionalization, achieving regioselectivity in the derivatization of the imidazolidine-2,4-dione ring is a significant consideration. The differential reactivity of the N1 and N3 positions allows for selective functionalization under specific reaction conditions. thieme-connect.dejst.go.jpnih.govacs.org The choice of base, solvent, and electrophile can all influence the regiochemical outcome of the reaction. For instance, the steric hindrance at the N1 position, already bearing a phenyl group in the target molecule, would likely further promote N3-functionalization under many conditions.

Stereoselectivity:

Mechanistic Investigations of Reactions Involving 5 Butyl 1 Phenylimidazolidine 2,4 Dione

Reaction Pathways and Transient Intermediates in Synthetic Transformations

The synthesis of 1,5-disubstituted hydantoins such as 5-Butyl-1-phenylimidazolidine-2,4-dione can be approached through several established pathways, each involving distinct transient intermediates.

One of the most classical and relevant methods is the Urech hydantoin (B18101) synthesis , which traditionally involves the reaction of an α-amino acid with potassium cyanate (B1221674) followed by acid-mediated cyclization. wikipedia.org For the target molecule, the synthesis would commence with 2-aminohexanoic acid. A modern adaptation of this pathway involves the reaction of an N-protected amino acid with a source of isocyanate. The reaction of an amino acid with phenyl isocyanate, for instance, proceeds through an initial nucleophilic addition to form a urea (B33335) derivative, which subsequently undergoes an intramolecular cyclization/condensation reaction to yield the hydantoin ring. mdpi.comresearchgate.net

A particularly effective modern approach for producing enantiopure 1,5-substituted hydantoins utilizes protected amino acids and a cyanation reagent. organic-chemistry.org This method avoids the use of toxic reagents and proceeds through key intermediates without epimerization. The proposed mechanism involves the formation of a cyanamide (B42294) from the amino acid, which then undergoes intramolecular cyclization, driven by a base, to form an imino-oxazolidinone intermediate. This transient species then rearranges to the final stable hydantoin structure. organic-chemistry.org

Multicomponent reactions (MCRs) also offer efficient routes to hydantoin structures. The Bucherer-Bergs reaction, a well-known MCR, synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, a cyanide source, and ammonium (B1175870) carbonate. wikipedia.orgmdpi.com The mechanism proceeds via the formation of an α-amino nitrile intermediate, which is then cyclized. mdpi.comnih.gov While typically used for 5,5-disubstitution, variations of this pathway can be adapted for other substitution patterns.

A general domino process for synthesizing N,N'-disubstituted hydantoins involves the reaction between isocyanates and N-alkyl-α-amino esters, which proceeds via a condensation/cyclization cascade under mild conditions. nih.gov These synthetic strategies highlight a common theme: the formation of an open-chain urea or cyanamide derivative, which then undergoes a thermodynamically favorable intramolecular cyclization to form the stable five-membered hydantoin ring.

Table 1: Key Intermediates in Hydantoin Synthesis Pathways

| Pathway | Starting Materials (for 5-Butyl-1-phenyl Analogue) | Key Transient Intermediate(s) | Reference |

| Urech Synthesis | 2-Aminohexanoic acid, Phenyl isocyanate | N-Phenyl-N'-(1-carboxy-pentyl)urea | wikipedia.orgmdpi.com |

| Cyanation Method | N-Protected 2-aminohexanoic acid, Cyanation reagent | Cyanamide, Imino-oxazolidinone | organic-chemistry.org |

| Bucherer-Bergs | Hexanal (B45976), KCN, (NH₄)₂CO₃, Aniline (B41778) (modified) | α-Amino nitrile | mdpi.com |

Studies on Acid-Base Properties and Tautomeric Equilibria

The imidazolidine-2,4-dione ring possesses distinct acid-base properties and can exist in different tautomeric forms. The hydrogen atom at the N-3 position is an imide proton and is acidic. Studies on analogous compounds, such as 3-methylhydantoin, have shown that the pKₐ for deprotonation at the N-1 position is approximately 13.06, indicating it requires a strong base for removal. rsc.org In 3-arylhydantoins, the pKₐ for this ionization is typically above 11.5. rsc.org Deprotonation under basic conditions generates a resonance-stabilized anion, which is a key feature of the ring's reactivity.

Hydantoins can exhibit keto-enol tautomerism, where a proton migrates from a nitrogen or carbon atom to a carbonyl oxygen. The primary tautomeric forms include the diketo form (imidazolidine-2,4-dione), two distinct keto-enol forms (hydroxy-imidazolinones), and a di-enol form (dihydroxy-imidazolone). researchgate.netresearchgate.net

Extensive computational studies using Density Functional Theory (DFT) have been performed on the tautomerism of the parent hydantoin ring and its derivatives. researchgate.netorientjchem.orgarabjchem.org These studies consistently conclude that the diketo tautomer is the most stable form by a significant margin. orientjchem.org The relative energy difference between the diketo form and the most stable enol tautomer is calculated to be over 17 kcal/mol in the gas phase, making the diketo form the overwhelmingly predominant species under normal conditions. orientjchem.org

Table 2: Calculated Relative Stabilities of Hydantoin Tautomers Data based on DFT B3LYP/6-311++G(3df,2p) calculations for unsubstituted hydantoin in the gas phase. Tautomer T1 is the standard diketo form.

| Tautomer | Structure Type | Relative Energy (kcal/mol) | Reference |

| T1 | Diketo | 0.00 | orientjchem.org |

| T2 | Enol (O6-H) | +17.03 | orientjchem.org |

| T3 | Enol (O7-H) | +24.11 | orientjchem.org |

| T4 | Enol (O6-H) | +20.91 | orientjchem.org |

The equilibrium between tautomers can be influenced by the solvent. While the diketo form remains the most stable, polar solvents can stabilize the more polar enol forms, slightly reducing the energy difference. rsc.orgmdpi.com Furthermore, explicit solvent molecules, such as water, can act as catalysts by forming hydrogen-bonded bridges, thereby lowering the activation energy barrier for the proton transfer required for tautomeric interconversion. researchgate.net

Elucidation of Electrophilic and Nucleophilic Reaction Mechanisms

The hydantoin ring in this compound exhibits both nucleophilic and electrophilic character, enabling a variety of reaction mechanisms.

Nucleophilic Character: Upon treatment with a suitable base, the N-3 proton can be abstracted to form a hydantoin anion. researchgate.net This anion is a potent nucleophile, with the negative charge delocalized over the N-C-O system. The most common reaction involving this nucleophile is alkylation, which typically occurs at the N-3 position. researchgate.net The reaction with an alkyl halide would proceed via a standard nucleophilic substitution mechanism (SN2 for primary or secondary halides). youtube.commasterorganicchemistry.com The nitrogen atom at N-1 is generally less reactive due to the steric hindrance and electronic effects of the phenyl substituent. The amidic nitrogen can also act as an internal nucleophile during cyclization reactions to form the ring itself. beilstein-journals.org

Electrophilic Character: The two carbonyl carbons (C-2 and C-4) of the hydantoin ring are electrophilic centers. They are susceptible to attack by nucleophiles. A classic example is the alkaline hydrolysis of the hydantoin ring, which leads to ring-opening. wikipedia.orgacs.org This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, typically the less sterically hindered C-4 position. rsc.org This forms a tetrahedral intermediate. The subsequent collapse of this intermediate, often catalyzed by a second hydroxide ion, leads to the cleavage of the amide bond and the formation of a hydantoic acid derivative. rsc.orgrsc.org

Furthermore, the phenyl group attached at the N-1 position can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). byjus.com The reactivity and regioselectivity of these substitutions would be governed by the electronic nature of the hydantoin ring substituent, which acts as a deactivating, ortho-, para-directing group.

Kinetics and Thermodynamics of Key Reactions

The rates and energetic favorability of reactions involving hydantoins have been investigated through both experimental kinetics and computational thermodynamics.

Kinetics: The kinetics of the alkaline hydrolysis of hydantoins are well-studied. nih.gov The reaction is typically first-order with respect to the hydantoin concentration. acs.org The dependence on hydroxide concentration is more complex; the reaction is often first-order in [OH⁻] at lower pH but becomes independent of [OH⁻] at very high pH (pH > 11.5). rsc.org This is because at high basicity, the hydantoin exists predominantly as its unreactive conjugate base (anion), and the reaction rate becomes limited by the concentration of the neutral, unionized substrate. rsc.orgrsc.org

Table 3: Hypothetical Kinetic Data for Alkaline Hydrolysis of this compound This table presents illustrative data based on typical values for hydantoin derivatives.

| Temperature (K) | Pseudo-first-order rate constant, k (s⁻¹) |

| 353 | 1.5 x 10⁻⁴ |

| 363 | 2.8 x 10⁻⁴ |

| 373 | 5.1 x 10⁻⁴ |

| Calculated Activation Energy (Eₐ) | ~65 kJ/mol |

Thermodynamics: Thermodynamic considerations, often explored through computational chemistry, are crucial for understanding reaction feasibility and product distribution. researchgate.net As discussed in section 3.2, DFT calculations show that the diketo tautomer of hydantoin is the most thermodynamically stable form. orientjchem.org

In synthetic reactions like the Bucherer-Bergs synthesis, the products obtained are often the result of thermodynamic control, meaning the most stable isomer is formed preferentially. mdpi.com Computational studies can map the entire reaction energy profile, calculating the Gibbs free energies of reactants, transition states, intermediates, and products. rsc.org This allows for the determination of whether a reaction is kinetically or thermodynamically controlled and provides a deep understanding of the regioselectivity and stereoselectivity observed experimentally. For the synthesis of this compound, such calculations would confirm that the intramolecular cyclization of the urea precursor is a thermodynamically downhill process, leading to the stable heterocyclic product.

Conformational Analysis and Stereochemical Considerations of 5 Butyl 1 Phenylimidazolidine 2,4 Dione

Theoretical Studies on Preferred Conformational States of the Ring and Substituents

The conformational preferences of 5-Butyl-1-phenylimidazolidine-2,4-dione are primarily determined by the puckering of the five-membered imidazolidine-2,4-dione (hydantoin) ring and the orientation of the butyl and phenyl substituents. Theoretical studies on similar 5,5-disubstituted and 1,5-disubstituted hydantoins provide a robust framework for predicting its behavior.

The hydantoin (B18101) ring is not planar and typically adopts a puckered conformation to alleviate ring strain. The most common conformations are the envelope (or half-chair) and twist (or screw) forms. In an envelope conformation, one atom deviates from the plane formed by the other four. For 5-substituted hydantoins, the C5 atom, bearing the butyl and a hydrogen atom (in the case of this compound), is often the atom out of the plane.

Computational studies, such as those employing Density Functional Theory (DFT) and molecular mechanics, have been instrumental in determining the preferred conformational states. nih.govacs.org For instance, DFT calculations on related hydantoin derivatives have shown that the energy barrier between different puckered conformers is generally low, suggesting that the ring is flexible and can exist in a dynamic equilibrium of various forms in solution. researchgate.net

The orientation of the substituents is also a critical factor. The butyl group at the C5 position will have multiple rotational conformers (rotamers). The lowest energy conformer will likely be one that minimizes steric hindrance with the phenyl group at N1 and the carbonyl groups of the hydantoin ring. This is typically an extended or anti-periplanar arrangement of the butyl chain.

The phenyl group at the N1 position will also adopt a preferred rotational orientation. Its conformation is governed by a balance between resonance stabilization, which would favor planarity with the N1-C2=O portion of the ring, and steric repulsion from the C5-substituent and the C5-H. X-ray crystallographic studies on 1-phenylhydantoin derivatives often show the phenyl ring to be significantly twisted out of the plane of the hydantoin ring to avoid these steric clashes.

Impact of Substituent Effects on Ring Puckering and Orientation

The butyl group at C5, being a flexible alkyl chain, will influence the ring conformation primarily through steric bulk. Its presence is expected to favor a puckering of the ring that directs the butyl group into a pseudo-equatorial position to minimize steric interactions with the rest of the ring, particularly the carbonyl oxygen at C4. This is a common observation in the conformational analysis of five-membered rings.

The phenyl group at N1 introduces significant electronic and steric effects. Electronically, the nitrogen atom's lone pair can participate in resonance with the phenyl ring, but this is in competition with delocalization into the adjacent carbonyl group (C2=O). This competition influences the rotational barrier around the N1-phenyl bond. Sterically, the phenyl group's size restricts the conformational freedom of the hydantoin ring and the C5-substituent. In similar structures, the phenyl ring is often found to be nearly perpendicular to the mean plane of the hydantoin ring to alleviate steric strain. researchgate.net

The interplay between the N1-phenyl and C5-butyl groups is crucial. The steric pressure exerted by the phenyl group can influence the preferred direction of ring puckering at C5 and can also restrict the rotation of the butyl group. Conversely, the size and conformation of the butyl group will affect the energetically most favorable orientation of the N1-phenyl group.

Stereoselectivity and Chirality in Synthetic and Biological Contexts

The C5 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)-5-Butyl-1-phenylimidazolidine-2,4-dione and (S)-5-Butyl-1-phenylimidazolidine-2,4-dione. The synthesis and separation of these enantiomers are key considerations in its chemistry and potential biological applications (clinical data is not discussed here).

The synthesis of 5-substituted hydantoins can be achieved through various methods, with the Bucherer-Bergs reaction being a classic approach. rsc.org However, this method typically yields a racemic mixture. The synthesis of enantiomerically pure or enriched 5-substituted hydantoins often requires stereoselective methods. thieme-connect.de This can be accomplished by using a chiral starting material, such as an optically active amino acid, or by employing a chiral auxiliary or catalyst during the synthesis. nih.gov For instance, the cyclization of an N-protected, optically active α-amino acid derivative can lead to a chiral hydantoin.

While specific biological data for this compound is not available in the context of this review, the principles of stereoselectivity are fundamental. The development of synthetic routes to access the individual enantiomers is a critical step for any further investigation into its properties. thieme-connect.de

Computational Chemistry Applications in the Study of 5 Butyl 1 Phenylimidazolidine 2,4 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can elucidate a variety of chemical properties. For 5-Butyl-1-phenylimidazolidine-2,4-dione, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d), can provide a detailed understanding of its electronic characteristics. researchgate.net

Key electronic properties and reactivity descriptors that can be computed include:

Optimized Geometry: DFT is used to determine the most stable three-dimensional arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.

Global Reactivity Descriptors: Quantities such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Global Softness (S) | 0.38 | eV⁻¹ |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, with its rotatable butyl and phenyl groups, MD simulations are invaluable for exploring its conformational landscape.

The process typically involves:

System Setup: A simulation box is created containing one or more molecules of this compound, along with a chosen solvent (e.g., water) to mimic physiological or experimental conditions.

Force Field Application: A force field (e.g., AMBER, CHARMM) is applied to describe the potential energy of the system as a function of the atomic coordinates.

Simulation Run: The system is allowed to evolve over time by integrating Newton's equations of motion. This generates a trajectory of atomic positions and velocities.

From the MD trajectory, various properties can be analyzed:

Conformational Analysis: The simulation reveals the different shapes (conformations) the molecule can adopt and the relative time it spends in each conformation. This is crucial for understanding its flexibility and how it might interact with other molecules.

Solvent Effects: MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules. This allows for the study of solvation shells, hydrogen bonding patterns, and the influence of the solvent on the solute's conformation and dynamics.

Root Mean Square Deviation (RMSD): This parameter is often calculated to assess the stability of the molecule's structure over the course of the simulation.

| Parameter | Value/Setting |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity/efficacy)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as solubility, melting point, boiling point, and chromatographic retention times.

A typical QSPR study involves:

Dataset Collection: A set of molecules with known experimental values for the property of interest is compiled. This dataset would ideally include this compound and structurally similar compounds.

Descriptor Calculation: A large number of molecular descriptors (numerical values that encode different aspects of the molecular structure) are calculated for each molecule in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the experimental property. researchgate.net

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques.

For this compound, a QSPR model could predict a specific physicochemical property without the need for experimental measurement, thus saving time and resources.

| Descriptor Type | Example Descriptors |

|---|---|

| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds |

| Topological | Wiener Index, Kier & Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, Polarizability, HOMO/LUMO Energies |

Molecular Docking and Dynamics for Mechanistic Biological Target Interactions (purely theoretical/computational)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking can be used to theoretically explore its potential interactions with a biological target, such as an enzyme or receptor. For instance, derivatives of imidazolidine-2,4-dione have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov

The molecular docking process involves:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and this compound (ligand) are prepared. This includes adding hydrogen atoms and assigning partial charges.

Binding Site Identification: The active site or binding pocket of the receptor is identified.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Following docking, molecular dynamics simulations can be performed on the protein-ligand complex to assess its stability and to gain a more dynamic understanding of the binding interactions over time. This can help to refine the binding mode predicted by docking and provide insights into the mechanism of interaction at a molecular level.

| Parameter | Result |

|---|---|

| Binding Affinity (Score) | -8.5 kcal/mol |

| Key Interacting Residues | TYR46, ASP181, ARG221 |

| Types of Interactions | Hydrogen bond with ASP181, Pi-pi stacking with TYR46, Hydrophobic interactions with butyl group |

| RMSD of Ligand (from MD) | 1.2 Å |

Mechanistic Biological Studies of 5 Butyl 1 Phenylimidazolidine 2,4 Dione at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Affinity Investigations

There is no publicly available research detailing the identification of specific molecular targets for 5-Butyl-1-phenylimidazolidine-2,4-dione. Consequently, data on its binding affinity, such as enzyme inhibition or receptor binding constants, are absent from the scientific literature.

In Vitro Biochemical Assays for Molecular Interactions

No studies describing the use of in vitro biochemical assays to investigate the molecular interactions of this compound have been found. Therefore, there is no data to present in a table format regarding its specific interactions with biological macromolecules.

Investigation of Modulation of Cellular Pathways and Processes

There is a lack of published research on the effects of this compound on cellular pathways and processes.

Cellular Assays for Mechanism of Action

No cellular assays have been reported in the scientific literature to elucidate the mechanism of action of this compound. As such, there is no information regarding its effects on signal transduction, cell cycle progression, gene expression, or other cellular functions.

Proteomic and Metabolomic Profiling in Cellular Systems

No studies utilizing proteomic or metabolomic profiling to investigate the cellular response to treatment with this compound have been published. Therefore, no data tables on this topic can be generated.

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Mechanistic Biological Effects

While structure-activity relationship (SAR) studies have been conducted on the broader class of imidazolidine-2,4-dione derivatives, no specific SAR studies focusing on the molecular recognition and mechanistic biological effects of this compound and its close analogues have been found in the public domain. researchgate.netresearchgate.netucl.ac.be Research on related compounds suggests that modifications to the imidazolidine-2,4-dione core can influence biological activity, but these findings cannot be directly attributed to this compound without specific experimental evidence. researchgate.netresearchgate.netucl.ac.be

Applications of 5 Butyl 1 Phenylimidazolidine 2,4 Dione in Chemical Synthesis and Other Scientific Disciplines

Utility as a Versatile Building Block in the Synthesis of Complex Molecules

The hydantoin (B18101) ring system is a valuable starting point for the synthesis of more complex molecules, including those with significant biological activity. While specific synthetic applications of 5-Butyl-1-phenylimidazolidine-2,4-dione are not extensively documented, general synthetic routes for creating derivatives of 5-substituted-1-phenyl-imidazolidine-2,4-diones are known. These methods suggest how the target compound could serve as a foundational element for further chemical elaboration.

One plausible synthetic approach involves the reaction of an appropriate alpha-amino acid precursor with phenyl isocyanate. For instance, the synthesis of the related compound, 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, was achieved by reacting 4-ethylphenylglycine with phenyl isocyanate, followed by acid-mediated cyclization. mdpi.com A similar strategy could theoretically be employed for the synthesis of this compound, starting from 2-aminohexanoic acid.

The reactivity of the hydantoin ring itself allows for various modifications. The secondary amine at the N-3 position can undergo alkylation or acylation, introducing further diversity into the molecular structure. semanticscholar.org This adaptability makes this compound a potentially useful intermediate for generating libraries of novel compounds for screening in drug discovery and other research areas. The butyl and phenyl substituents can also influence the solubility and reactivity of the molecule, making it a unique building block.

Potential as a Ligand in Coordination Chemistry or Organocatalysis

The imidazolidine-2,4-dione scaffold contains multiple heteroatoms (nitrogen and oxygen) that could potentially coordinate with metal centers, suggesting a possible role as a ligand in coordination chemistry. The nitrogen atoms, in particular, could act as Lewis bases. However, there is currently no specific scientific literature available that details the use of this compound as a ligand in coordination chemistry or as a catalyst in organocatalysis. Further research would be required to explore its coordination properties and catalytic potential.

Exploration in Materials Science Research (e.g., as a monomer or component in functional materials)

Derivatives of imidazolidine-2,4-dione have been investigated for their use in the development of new materials. The rigid heterocyclic structure can impart desirable thermal and mechanical properties to polymers. atamanchemicals.com In principle, this compound could be explored as a monomer or an additive in the creation of functional polymers. The phenyl group could contribute to a polymer's rigidity and thermal stability, while the butyl group might enhance its solubility in organic solvents or act as a plasticizer.

Despite these possibilities, there is a lack of specific research on the application of this compound in materials science. The potential for this compound to be used in the development of novel materials remains an open area for future investigation.

Future Research Directions and Unexplored Avenues for 5 Butyl 1 Phenylimidazolidine 2,4 Dione

Emerging Synthetic Methodologies and Scalability Considerations

The traditional synthesis of 5,5-disubstituted hydantoins, the class of compounds to which 5-Butyl-1-phenylimidazolidine-2,4-dione belongs, has often relied on methods such as the Bucherer-Bergs reaction. However, contemporary organic synthesis is increasingly focused on efficiency, sustainability, and the ability to generate diverse compound libraries. For this compound, future synthetic research is likely to explore several emerging areas:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of atom economy and step efficiency. The development of a novel MCR for the one-pot synthesis of this compound from simple, commercially available starting materials would represent a significant advancement. This approach could facilitate the rapid generation of analogs for structure-activity relationship (SAR) studies.

Flow Chemistry: Continuous flow synthesis offers numerous benefits over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. Applying flow chemistry to the synthesis of this compound could lead to a more efficient and reproducible manufacturing process, which would be crucial for its potential future development.

Catalytic Asymmetric Synthesis: As the biological activity of chiral molecules is often dependent on their stereochemistry, the development of methods for the enantioselective synthesis of this compound will be a critical area of future research. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Scalability Considerations: For any potential therapeutic agent, the ability to produce large quantities of the compound is paramount. Future research into the synthesis of this compound will need to address scalability challenges, including the cost and availability of starting materials, the efficiency of the synthetic route, and the purification methods employed. The development of a robust and scalable synthesis will be a key enabling factor for its further investigation.

Advanced Computational Approaches for Predictive Research and Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, several advanced computational approaches could be employed to accelerate its research and development:

Molecular Docking and Virtual Screening: Molecular docking simulations can be used to predict the binding orientation and affinity of this compound to various biological targets. This can help in identifying potential protein targets and in prioritizing compounds for experimental testing. Virtual screening of large compound libraries against a specific target can also help in identifying other imidazolidine-2,4-dione derivatives with potentially improved activity.

Quantum Mechanics (QM) Calculations: QM methods can provide detailed insights into the electronic structure and reactivity of this compound. This information can be used to understand its chemical properties and to predict its metabolic fate.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in a biological environment, such as in the presence of a protein target or a cell membrane. This can provide valuable information about its mechanism of action and its pharmacokinetic properties.

| Computational Approach | Potential Application for this compound |

| Molecular Docking | Prediction of binding modes to potential protein targets. |

| Virtual Screening | Identification of new analogs with potentially enhanced activity. |

| Quantum Mechanics | Understanding electronic properties and chemical reactivity. |

| Molecular Dynamics | Simulating interactions with biological macromolecules over time. |

Discovery of Novel Biological Interaction Mechanisms and Targets

While the imidazolidine-2,4-dione core is present in a number of approved drugs, the specific biological targets and mechanisms of action of this compound remain largely unexplored. Future research should focus on elucidating its biological activity through a variety of approaches:

Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based assays to identify its effects on a particular phenotype, without prior knowledge of its molecular target. This can lead to the discovery of novel biological activities and mechanisms of action.

Target-Based Screening: In this approach, the compound is tested against a panel of known biological targets, such as enzymes or receptors, to identify any specific interactions. This can be guided by the computational studies described in the previous section.

Chemoproteomics: This powerful technique can be used to identify the protein targets of a small molecule directly in a complex biological sample. By using a chemically modified version of this compound as a probe, it may be possible to identify its direct binding partners in cells or tissues.

The identification of the specific biological targets of this compound will be a critical step in understanding its potential therapeutic applications and in guiding its further development.

Integration with High-Throughput Screening for Fundamental Mechanistic Insights

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds in a variety of biological assays. The integration of this compound and its future analogs into HTS campaigns could provide fundamental insights into the biology of the imidazolidine-2,4-dione scaffold.

Developing Target-Specific HTS Assays: Once a specific biological target for this compound is identified, HTS assays can be developed to screen for other compounds that modulate the activity of this target. This can lead to the identification of more potent and selective compounds.

High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to provide detailed information about the effects of a compound on cellular morphology and function. Using HCS, it would be possible to gain a deeper understanding of the cellular mechanisms of action of this compound.

Synergistic Screening: HTS can be used to screen for synergistic interactions between this compound and other known drugs. This could lead to the identification of novel combination therapies with improved efficacy and reduced side effects.

The application of HTS and HCS technologies will be instrumental in unlocking the full potential of this compound and the broader class of imidazolidine-2,4-dione derivatives as therapeutic agents.

| Screening Method | Potential Insights for this compound |

| Target-Specific HTS | Identification of more potent and selective modulators of a validated target. |

| High-Content Screening | Detailed understanding of cellular effects and mechanisms of action. |

| Synergistic Screening | Discovery of effective combination therapies. |

Q & A

Basic Research Questions

What experimental strategies are recommended for optimizing the synthesis of 5-Butyl-1-phenylimidazolidine-2,4-dione?

To optimize synthesis, employ Design of Experiments (DoE) principles to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:

- Use full factorial designs to assess interactions between ≥3 variables (e.g., reaction time, molar ratios, and pH) .

- Prioritize response surface methodology (RSM) to identify optimal conditions for yield and purity .

- Validate intermediates via thin-layer chromatography (TLC) and NMR spectroscopy at each step, as demonstrated in analogous imidazolidine-dione syntheses .

How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Combine multi-nuclear NMR (¹H, ¹³C, DEPT-135) with 2D correlation spectroscopy (COSY, HSQC, HMBC) to:

- Assign stereochemistry and confirm the imidazolidine-dione core .

- Differentiate between regioisomers using NOE (Nuclear Overhauser Effect) experiments .

- Cross-reference with high-resolution mass spectrometry (HRMS) to verify molecular formula .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:

- Map reaction pathways and identify transition states .

- Calculate Fukui indices to predict electrophilic/nucleophilic sites .

- Validate predictions experimentally via kinetic isotope effects (KIE) or substituent variation studies .

What methodologies address contradictions in spectroscopic data during impurity profiling?

Adopt multivariate statistical analysis to resolve discrepancies:

- Perform principal component analysis (PCA) on FTIR, NMR, and LC-MS datasets to distinguish impurities from artifacts .

- Apply Bayesian inference to quantify uncertainty in peak assignments .

- Cross-check with X-ray crystallography for definitive structural confirmation, as seen in related imidazolidine derivatives .

How can reaction mechanisms involving this compound be elucidated under varying pH conditions?

Integrate kinetic studies with in situ spectroscopy :

- Use stopped-flow UV-Vis to monitor transient intermediates .

- Conduct pH-rate profiles to identify rate-determining steps (e.g., acid/base catalysis) .

- Pair with ab initio molecular dynamics (AIMD) simulations to model proton-transfer pathways .

Methodological Resources

- Data Management : Use chemical informatics platforms (e.g., PubChem, Reaxys) for property prediction and literature mining .

- Experimental Reproducibility : Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict Resolution : Apply consensus clustering to reconcile divergent analytical results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.